4-Bromobenzoic acid

Description

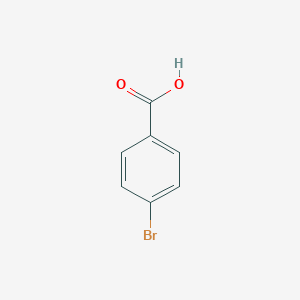

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXYZHVUPGXXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Record name | 4-BROMOBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060413 | |

| Record name | 4-Bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-bromobenzoic acid appears as colorless to red crystals. (NTP, 1992), Solid; [Merck Index] Colorless to red solid; [CAMEO] Beige powder; [Aldrich MSDS] | |

| Record name | 4-BROMOBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Bromobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

586-76-5 | |

| Record name | 4-BROMOBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Bromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6992P6102O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

473.9 °F (NTP, 1992) | |

| Record name | 4-BROMOBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromobenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of 4-Bromobenzoic acid, a key building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] Its core structure consists of a benzene (B151609) ring substituted with a bromine atom and a carboxylic acid group at the para position.[2] This substitution pattern dictates its chemical reactivity and physical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrO₂ | [2] |

| Molecular Weight | 201.02 g/mol | [3] |

| Melting Point | 252-254 °C | [4] |

| Boiling Point | 255 °C | |

| Density | 1.894 g/cm³ | |

| pKa | 3.96 (at 25 °C) | [5] |

| Solubility | Sparingly soluble in hot water. Soluble in ethanol (B145695) and ether. | [1][2] |

| Appearance | White to off-white crystalline solid | [1][2] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 586-76-5 | [3] |

| InChI | InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | [3] |

| InChIKey | TUXYZHVUPGXXQG-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=CC=C1C(=O)O)Br | [3] |

| CCDC Number | 211326 | [3] |

Molecular Structure

The molecular structure of this compound has been determined by X-ray crystallography. The compound crystallizes in a hydrogen-bonded dimeric form, a common structural motif for carboxylic acids.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 15.22(1) Å |

| b | 6.13(1) Å |

| c | 7.22(1) Å |

| β | 100.0(1)° |

| Volume | 664.1 ų |

| Z | 4 |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition 211326.

Table 4: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C-Br | 1.90(1) |

| C-C (aromatic, avg.) | 1.38(2) |

| C-C(O)OH | 1.49(2) |

| C=O | 1.25(2) |

| C-OH | 1.31(2) |

| O-C=O | 123.0(1) |

| C-C-Br | 119.5(1) |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition 211326.

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 5: Infrared (IR) Spectroscopy Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Reference(s) |

| 3300-2500 | Broad, Strong | O-H stretch (H-bonded dimer) | Carboxylic Acid | [6] |

| ~3080 | Medium, Sharp | C-H stretch | Aromatic | [6] |

| ~1700 | Strong, Sharp | C=O stretch | Carboxylic Acid | [6] |

| ~1600, ~1480 | Medium to Weak | C=C stretch | Aromatic Ring | [6] |

| ~1300 | Medium | C-O stretch | Carboxylic Acid | [6] |

| ~930 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid Dimer | [6] |

| Below 800 | Medium to Weak | C-Br stretch | Carbon-Bromine Bond | [6] |

Table 6: ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference(s) |

| ¹H | ~13.16 | singlet | - | -COOH | [7] |

| ¹H | 7.86 | doublet | 8.6 | H-2, H-6 (ortho to -COOH) | [8] |

| ¹H | 7.70 | doublet | 8.6 | H-3, H-5 (ortho to -Br) | [8] |

| ¹³C | 166.8 | - | - | C=O | [8] |

| ¹³C | 131.9 | - | - | C-1 (ipso to -COOH) | [8] |

| ¹³C | 131.5 | - | - | C-3, C-5 (ortho to -Br) | [8] |

| ¹³C | 130.2 | - | - | C-2, C-6 (ortho to -COOH) | [8] |

| ¹³C | 127.1 | - | - | C-4 (ipso to -Br) | [8] |

Experimental Protocols

Synthesis of this compound via Oxidation of p-Bromotoluene

This protocol describes a common method for the preparation of this compound.[9][10]

Materials:

-

p-Bromotoluene

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium carbonate (Na₂CO₃) (optional, for alkaline conditions)

-

Water

-

50% Sulfuric acid (H₂SO₄)

-

Ethanol (for quenching excess KMnO₄)

-

Cold distilled water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer or magnetic stirrer with stir bar

-

Heating mantle or water bath

-

Buchner funnel and filter flask

-

Beakers

-

pH paper or pH meter

Procedure:

-

Set up a three-necked flask with a reflux condenser and a stirrer.

-

To the flask, add p-bromotoluene and water. If performing the reaction under alkaline conditions, add sodium carbonate.

-

Heat the mixture to a gentle reflux with stirring.

-

Slowly and in portions, add potassium permanganate to the refluxing mixture. The purple color of the permanganate will disappear as it reacts.

-

Continue heating and stirring for approximately 2.5 hours after the final addition of potassium permanganate, or until the purple color persists.

-

If excess potassium permanganate remains (indicated by a persistent purple color), add a small amount of ethanol to quench it until the solution becomes colorless or a brown precipitate of manganese dioxide (MnO₂) forms.

-

While still hot, filter the reaction mixture by vacuum filtration to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

-

Combine the filtrate and the washings. Allow the filtrate to cool to room temperature.

-

Slowly acidify the filtrate with 50% sulfuric acid to a pH of approximately 2. A white precipitate of this compound will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude this compound by vacuum filtration.

-

Wash the collected solid with cold distilled water.

-

Dry the product in a drying oven or under vacuum.

Purification by Recrystallization

This protocol describes the purification of crude this compound.[7][11][12]

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Activated carbon (optional)

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of a hot ethanol/water solvent mixture to dissolve the solid completely. The optimal solvent ratio may need to be determined empirically, but a good starting point is a mixture that allows dissolution at elevated temperatures and precipitation upon cooling.

-

If the solution is colored, add a small amount of activated carbon and briefly boil the solution.

-

Perform a hot filtration to remove the activated carbon and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystals of this compound should start to form.

-

To maximize the yield, cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Protocol for Acquiring an Infrared (IR) Spectrum

Method: KBr Pellet [6]

Materials:

-

Dry this compound

-

Spectroscopic grade potassium bromide (KBr), dried

Equipment:

-

Agate mortar and pestle

-

Pellet press die

-

Hydraulic press

-

FT-IR spectrometer

Procedure:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure using a hydraulic press to form a thin, translucent pellet.

-

Obtain a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum.

Protocol for Acquiring an NMR Spectrum

Materials:

-

This compound (5-25 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube and cap

Equipment:

-

Vortex mixer or sonicator

-

Pipette

-

NMR spectrometer

Procedure:

-

Weigh the appropriate amount of this compound and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Gently vortex or sonicate the mixture to ensure the solid is completely dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

Cap the NMR tube and place it in the NMR spectrometer.

-

Acquire the ¹H and/or ¹³C NMR spectrum according to the instrument's standard operating procedures.

Structure-Property-Application Relationship

The chemical structure of this compound directly influences its properties and, consequently, its applications in various fields. The presence of the carboxylic acid group allows for the formation of esters, amides, and other derivatives, while the bromo-substituent provides a site for cross-coupling reactions, making it a versatile intermediate in organic synthesis.

Caption: Logical workflow from structure to applications of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. Solved Infrared Spectra 100 AN OH B. ОН TRANSMETTANCE1% D | Chegg.com [chegg.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. This compound(586-76-5) 1H NMR [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]

- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 12. people.chem.umass.edu [people.chem.umass.edu]

An In-depth Technical Guide to the Physical Properties of 4-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzoic acid (CAS No: 586-76-5) is a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis. Its utility spans the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. A thorough understanding of its physical properties is paramount for its effective application in research and development, ensuring process optimization, and predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, complete with detailed experimental protocols for their determination.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

General and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrO₂ | [1][2][3] |

| Molecular Weight | 201.02 g/mol | [1][2] |

| Appearance | White to pale cream or pale yellow crystalline powder | [1][4] |

| Odor | Odorless | [3] |

Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 251 - 258 °C | [3][4][5] |

| Boiling Point | ~300 °C (decomposes) | [6] |

| Density | 1.894 g/cm³ | [3][6] |

| pKa | 3.97 | [6] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble, especially in hot water | [2][3][7] |

| Ethanol (B145695) | Soluble | [2][7] |

| Ether | Soluble | [7][8] |

| Acetone | Soluble | [7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include a broad O-H stretch from the carboxylic acid group, a sharp C=O stretch, C-Br stretching, and aromatic C-H and C=C bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum typically shows signals in the aromatic region corresponding to the protons on the benzene (B151609) ring. The chemical shifts and coupling patterns are indicative of the para-substitution pattern. A broad singlet corresponding to the acidic proton of the carboxylic acid is also observed, which can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum displays distinct signals for the seven carbon atoms in the molecule, including the carboxyl carbon, the carbon atom bonded to the bromine, and the aromatic carbons.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). Fragmentation patterns can provide further structural information.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

A small amount of dry this compound is finely powdered using a mortar and pestle.

-

A capillary tube is packed with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.[1][4][6]

Boiling Point Determination

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Since this compound decomposes at its atmospheric boiling point, determination is typically performed under reduced pressure.

Apparatus:

-

Distillation apparatus (for high-boiling liquids) or a Thiele tube setup

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or oil bath

Procedure (Thiele Tube Method):

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the sample.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed, and then the heat is removed.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.[9][10][11]

Solubility Determination

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Test tubes or small vials

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Water bath (for temperature control)

-

Analytical balance

Procedure:

-

A known volume of the desired solvent (e.g., 1 mL) is placed in a test tube.

-

A small, weighed amount of this compound is added to the solvent.

-

The mixture is agitated (vortexed or stirred) for a set period to facilitate dissolution.

-

If the solid dissolves completely, more is added in small, weighed increments until a saturated solution is formed (i.e., excess solid remains).

-

The total mass of the dissolved solid is recorded to determine the solubility, often expressed in g/100 mL or mol/L. This process can be repeated at different temperatures using a water bath.[12][13]

Density Determination

Principle: Density is the mass of a substance per unit volume. For a solid, it can be determined by measuring the volume of a liquid displaced by a known mass of the solid.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which this compound is insoluble (e.g., a saturated hydrocarbon)

Procedure (Displacement Method):

-

A known mass of this compound is weighed accurately.

-

A graduated cylinder is partially filled with the displacement liquid, and the initial volume (V₁) is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring no liquid is splashed out.

-

The new volume (V₂) is recorded.

-

The volume of the solid is the difference between the final and initial volumes (V₂ - V₁).

-

The density is calculated by dividing the mass of the solid by its volume.[14][15][16]

pKa Determination

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It is a measure of the strength of an acid. Potentiometric titration is a common method for its determination.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and ethanol to ensure solubility).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The initial pH of the solution is recorded.

-

The standardized NaOH solution is added in small, known increments from the burette.

-

After each addition, the solution is stirred, and the pH is recorded once it stabilizes.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).[3][17][18]

Spectroscopic Analysis Protocols

a. Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in a mortar.

-

The mixture is ground to a very fine powder.

-

The powdered mixture is placed in a pellet press and compressed under high pressure to form a transparent or translucent pellet.

-

The KBr pellet is placed in the sample holder of the IR spectrometer for analysis.[7][19]

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

The sample is shaken until fully dissolved.

-

The NMR tube is placed in the spectrometer.

Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.[20][21][22]

c. Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

The sample is vaporized by heating in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.[23][24][25]

Workflow for Physical Property Determination

The logical flow for characterizing the physical properties of this compound can be visualized as follows:

Caption: Workflow for the determination of physical properties of this compound.

Conclusion

The data and protocols presented in this technical guide offer a comprehensive resource for professionals working with this compound. Accurate determination and understanding of these physical properties are fundamental to its successful application in drug discovery, materials science, and synthetic chemistry. By following standardized experimental procedures, researchers can ensure the quality and reliability of their data, leading to more robust and reproducible scientific outcomes.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. byjus.com [byjus.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. quora.com [quora.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 15. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 16. science.valenciacollege.edu [science.valenciacollege.edu]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 20. Acquiring 1H and 13C Spectra | Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 22. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 23. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 24. Electron ionization - Wikipedia [en.wikipedia.org]

- 25. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-Bromobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 4-bromobenzoic acid in various organic solvents. Understanding the solubility characteristics of this compound is paramount for its effective utilization in chemical synthesis, purification processes, and pharmaceutical formulation development. This document compiles available quantitative solubility data, presents detailed experimental protocols for its determination, and offers a visual representation of a general experimental workflow.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various chemical processes. While qualitative descriptions indicate its solubility in solvents like ether, ethanol, and acetone, precise quantitative data is essential for process optimization and reproducibility.[1][2][3] The following table summarizes the available quantitative solubility data for this compound in a selection of organic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (Mole Fraction, x₁) | Reference |

| Ethanol | Not Specified | 5 | Not Specified |

Note: Comprehensive, publicly available quantitative solubility data for this compound across a wide range of organic solvents and temperatures is limited. The data presented here will be expanded as more information becomes accessible.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable process development. The following are detailed methodologies for commonly employed techniques to measure the solubility of this compound in organic solvents.

Isothermal Equilibrium Shake-Flask Method (Gravimetric Analysis)

This gravimetric method is a widely accepted standard for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials. The presence of excess solid is critical to ensure that equilibrium is reached.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Equilibration: Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration of the solute in the solution remains constant.

-

Sample Collection and Preparation: Once equilibrium is reached, cease agitation and allow the solid particles to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry container. This step must be performed swiftly to minimize any temperature fluctuations that could alter the solubility.

-

Gravimetric Analysis: Accurately weigh the container with the filtered saturated solution.

-

Carefully evaporate the solvent from the solution in a fume hood or using a rotary evaporator.

-

Once the solvent is removed, dry the remaining solid this compound in a drying oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Calculation of Solubility:

-

Mass of dissolved this compound = (Mass of container with dried solid) - (Mass of empty container)

-

Mass of solvent = (Mass of container with solution) - (Mass of container with dried solid)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) * 100

-

UV-Visible Spectrophotometry Method

This method is applicable if this compound exhibits a distinct absorbance peak at a wavelength where the chosen solvent is transparent.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature using UV-Vis spectrophotometry.

Materials:

-

This compound (high purity)

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the selected solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and pass through the origin (or have a negligible y-intercept).

-

-

Preparation of Saturated Solution and Equilibration: Follow steps 1-4 as described in the Isothermal Equilibrium Shake-Flask Method (Section 2.1).

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the solid to settle.

-

Withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Spectrophotometric Analysis:

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mol/L).

-

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical workflow for determining the solubility of this compound using the isothermal equilibrium shake-flask method.

References

A Technical Guide to the Physicochemical Properties of 4-Bromobenzoic Acid

This document provides a comprehensive overview of the melting and boiling points of 4-bromobenzoic acid, intended for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols for the determination of these properties and an illustrative workflow for a relevant biochemical study.

Core Physicochemical Data

This compound is a crystalline solid at room temperature, appearing as colorless to pale yellow or cream-colored crystals or powder.[1][2] Its key physical properties are summarized below.

| Property | Value | Notes |

| Melting Point | 251-258 °C | A range of values are reported, including 252-254 °C, 255 °C, and 248-259 °C.[2][3][4][5][6][7] |

| Boiling Point | 116 °C | At reduced pressure (15-16 Torr).[6] |

| ~300 °C | Estimated at atmospheric pressure. | |

| Molecular Formula | C₇H₅BrO₂ | |

| Molecular Weight | 201.02 g/mol | |

| Appearance | White to pale cream or pale yellow powder or crystalline powder.[2] | |

| Solubility | Slightly soluble in hot water; soluble in alcohol and ether.[3] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following are detailed methodologies applicable to this compound.

Melting Point Determination: Capillary Method

The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline solid.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. A calibrated thermometer is inserted into the designated port.

-

Initial Rapid Determination: To save time, a preliminary rapid heating is performed to get an approximate melting point range.

-

Accurate Determination: A fresh sample is prepared and the apparatus is allowed to cool. The temperature is then raised at a slower, controlled rate (approximately 1-2 °C per minute) as it approaches the approximate melting point.

-

Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1 °C).

Boiling Point Determination: Thiele Tube Method

For determining the boiling point of a substance, especially when only a small quantity is available, the Thiele tube method is effective.

Apparatus:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

Sample Preparation: A few drops of molten this compound (if starting from solid) or a small amount of the liquid is placed in the fusion tube. A capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube, which is filled with a high-boiling point oil to a level above the side arm.

-

Heating: The side arm of the Thiele tube is gently and evenly heated. This design promotes convection currents in the oil, ensuring uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

-

Recording the Boiling Point: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

In Vitro Metabolism Workflow

This compound is a substrate for metabolic studies. The following diagram illustrates a typical experimental workflow for investigating its in vitro metabolism using rat hepatocytes. This process is crucial in drug development to understand the metabolic fate of a compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. edisco.it [edisco.it]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

Synthesis of 4-Bromobenzoic Acid from p-Bromotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-bromobenzoic acid from p-bromotoluene, a crucial transformation in the production of various pharmaceutical and agrochemical intermediates. Two primary synthetic routes are explored in detail: liquid phase catalytic oxidation and potassium permanganate (B83412) oxidation. This document furnishes detailed experimental protocols, a comparative analysis of the methods, and visualizations of the reaction pathways and experimental workflows to aid researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

This compound is a valuable building block in organic synthesis, serving as a key precursor for numerous active pharmaceutical ingredients and specialty chemicals. The conversion of the readily available starting material, p-bromotoluene, to this compound via oxidation of the methyl group is a fundamental and widely practiced industrial process. The selection of the appropriate synthetic method is contingent on factors such as desired yield, purity, cost, and environmental impact. This guide will delve into two prevalent methods: a high-yield catalytic oxidation and a classic potassium permanganate-based oxidation.

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data associated with the two primary methods for the synthesis of this compound from p-bromotoluene.

| Parameter | Liquid Phase Catalytic Oxidation | Potassium Permanganate Oxidation |

| Starting Material | p-Bromotoluene | p-Bromotoluene |

| Primary Reagents | Oxygen, Cobalt Acetate, Manganese Acetate, Potassium Bromide, Acetic Acid | Potassium Permanganate, Sodium Hydroxide (B78521) (optional), Phase Transfer Catalyst (optional) |

| Reaction Temperature | 75-85 °C[1] | Typically heated to reflux (near 100°C) |

| Reaction Time | ~7 hours[1] | 2.5 - 4 hours |

| Reported Yield | Up to 98.6%[1] | ~80% (without PTC), 82.4% (with PTC)[1][2] |

| Reported Purity | Up to 99.6%[1] | High, can be purified by recrystallization |

| Key Advantages | High yield and purity, utilizes atmospheric oxygen | Well-established method, avoids heavy metal catalysts in the main reaction |

| Key Disadvantages | Requires a specialized catalyst system | Lower yield, formation of manganese dioxide waste |

Experimental Protocols

Method 1: Liquid Phase Catalytic Oxidation

This protocol is adapted from a patented industrial process and offers high yield and purity.[1]

Materials:

-

p-Bromotoluene

-

Glacial Acetic Acid

-

Cobalt (II) Acetate Tetrahydrate

-

Manganese (II) Acetate Tetrahydrate

-

Potassium Bromide

-

Oxygen gas

-

Activated Carbon

-

10% Sodium Hydroxide solution

-

10% Sulfuric Acid solution

-

Deionized Water

Equipment:

-

1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, reflux condenser, and thermometer.

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

2000 mL beaker

Procedure:

-

Reaction Setup: To the 1000 mL flask, add 40 g of p-bromotoluene, 600 g of glacial acetic acid, 4.8 g of cobalt acetate, 4.8 g of manganese acetate, and 2.4 g of potassium bromide.

-

Reaction Execution: Heat the mixture to 80 °C while stirring. Introduce a steady stream of oxygen gas at a rate of 0.6 L/min. Maintain the reaction at reflux for approximately 7 hours. Monitor the reaction progress by analyzing samples for the disappearance of p-bromotoluene. The reaction is considered complete when the p-bromotoluene content is less than 0.5% of the initial amount.

-

Isolation of Crude Product: After the reaction is complete, cool the mixture and filter to obtain the crude this compound. The filtrate can be treated with activated carbon for catalyst recovery.

-

Purification:

-

In a 2000 mL beaker, add 1000 mL of water and the crude product.

-

Adjust the pH to 8 with a 10% sodium hydroxide solution and heat to 70-90 °C.

-

Add 2 g of activated carbon and stir for 40 minutes for decolorization.

-

Filter the hot solution to remove the activated carbon.

-

Heat the filtrate to 80-100 °C and acidify to a pH of 2 with 10% sulfuric acid.

-

Cool the solution to room temperature to allow for the precipitation of this compound.

-

Filter the precipitate, wash with cold deionized water, and dry to obtain the final product.

-

Method 2: Potassium Permanganate Oxidation with Phase Transfer Catalysis

This method is a modification of the classical potassium permanganate oxidation, employing a phase transfer catalyst to improve reaction efficiency.[2][3]

Materials:

-

p-Bromotoluene

-

Potassium Permanganate (KMnO₄)

-

Cetyltrimethylammonium Bromide (CTAB) or other suitable phase transfer catalyst

-

Sodium Hydroxide (optional, for basic conditions)

-

Sodium Bisulfite (for quenching)

-

Concentrated Hydrochloric Acid or Sulfuric Acid

-

Dichloromethane (B109758) or Benzene (B151609) (for catalyst extraction)

-

Deionized Water

Equipment:

-

500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In the 500 mL flask, combine 17.1 g (0.1 mol) of p-bromotoluene, 0.36 g (0.001 mol) of cetyltrimethylammonium bromide, and 250 mL of water.

-

Addition of Oxidant: Heat the mixture to 85 °C with vigorous stirring. Slowly add 31.6 g (0.2 mol) of potassium permanganate in portions over a period of about 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the temperature.

-

Reaction Monitoring: Continue stirring at 85 °C until the purple color of the permanganate disappears, which typically takes 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature. If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.

-

Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with several portions of hot water.

-

Combine the filtrate and washings. Extract the aqueous phase with dichloromethane or benzene to remove the phase transfer catalyst.

-

-

Product Precipitation:

-

Cool the aqueous solution in an ice bath.

-

Slowly acidify the solution with concentrated hydrochloric acid or sulfuric acid to a pH of approximately 2.

-

The this compound will precipitate as a white solid.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

An In-Depth Technical Guide to the Synthesis of 4-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromobenzoic acid, with a particular focus on the regioselectivity challenges associated with the direct bromination of benzoic acid and a detailed exposition of the industrially preferred synthetic route via the oxidation of 4-bromotoluene (B49008). This document furnishes detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the effective preparation of this versatile chemical intermediate.

The Challenge of Direct Bromination of Benzoic Acid: A Discussion of Regioselectivity

The direct electrophilic bromination of benzoic acid is an inefficient pathway for the synthesis of this compound. The carboxylic acid moiety is a deactivating, meta-directing group in electrophilic aromatic substitution reactions.[1][2] This directive effect is a consequence of the electron-withdrawing nature of the carboxyl group, which destabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack.[1][2]

The electron-withdrawing properties of the carboxyl group are due to both inductive effects and resonance. This leads to a decrease in electron density at the ortho and para positions of the benzene (B151609) ring, making these positions less susceptible to electrophilic attack.[1][3] Consequently, the electrophile, in this case, the bromine cation (Br+), preferentially attacks the meta position, which is less deactivated. The primary product of the direct bromination of benzoic acid is, therefore, 3-bromobenzoic acid.[4]

Preferred Synthetic Route: Oxidation of 4-Bromotoluene

The most common and efficient method for the preparation of this compound is the oxidation of the methyl group of 4-bromotoluene.[5][6] This method is highly regioselective and typically proceeds with high yields. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), are commonly employed for this transformation.[6][7] The benzene ring is relatively inert to oxidation under these conditions, while the benzylic carbon of the methyl group is readily oxidized to a carboxylic acid.[8][9]

The reaction is typically carried out in an aqueous alkaline solution, and upon completion, the product is isolated by acidification.[10]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the oxidation of 4-bromotoluene with potassium permanganate.

| Parameter | Value | Reference |

| Starting Material | 4-Bromotoluene | [6] |

| Oxidizing Agent | Potassium Permanganate (KMnO4) | [6] |

| Phase Transfer Catalyst (optional) | TEBA | [6] |

| Solvent | Water | [10] |

| Reaction Temperature | Reflux | [10] |

| Typical Yield | 82.4% | [6] |

| Purity | >99% (after purification) | [11] |

| Melting Point | 252-254 °C | [11] |

Detailed Experimental Protocols

Synthesis of this compound via Oxidation of 4-Bromotoluene

This protocol is adapted from established procedures for the oxidation of alkylbenzenes.[6][10]

Materials:

-

4-Bromotoluene

-

Potassium Permanganate (KMnO4)

-

Sodium Carbonate (Na2CO3) or Sodium Hydroxide (NaOH)

-

Sulfuric Acid (H2SO4), 10% solution

-

Sodium Bisulfite (NaHSO3)

-

Distilled Water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromotoluene, water, and sodium carbonate (or sodium hydroxide) to create an alkaline solution.

-

Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate to the mixture in portions. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.

-

Reflux: After the complete addition of potassium permanganate, heat the mixture to reflux. Continue refluxing with stirring for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO2) will form.

-

Quenching: Cool the reaction mixture to room temperature. If any purple color remains, add a small amount of sodium bisulfite until the solution becomes colorless.

-

Filtration: Filter the hot reaction mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure all the product is collected in the filtrate.

-

Acidification: Cool the filtrate in an ice bath. Slowly add 10% sulfuric acid with stirring until the solution is acidic (pH ≈ 2). A white precipitate of this compound will form.

-

Isolation: Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any inorganic impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

References

- 1. benchchem.com [benchchem.com]

- 2. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 16.8 Oxidation of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. benchchem.com [benchchem.com]

- 11. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Bromobenzoic Acid: A Technical Guide

Introduction

4-Bromobenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its rigid structure and the presence of both a carboxylic acid and a bromo substituent make it a versatile scaffold. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and data visualizations to support researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals in the aromatic region and a signal for the carboxylic acid proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | ~7.9 | d | ~8.5 | 2H |

| H-3, H-5 | ~7.6 | d | ~8.5 | 2H |

| -COOH | >10 | br s | - | 1H |

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~171-172 |

| C-1 | ~132-133 |

| C-4 | ~128-129 |

| C-2, C-6 | ~132 |

| C-3, C-5 | ~130 |

Note: Chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

Sample Preparation

-

Dissolution: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Gently agitate the tube to ensure complete dissolution and a homogeneous solution.

¹H NMR Spectroscopy Protocol

-

Instrument: Bruker AC-300 or equivalent.[1]

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

¹³C NMR Spectroscopy Protocol

-

Instrument: Bruker AC-300 or equivalent.

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Apply a baseline correction.

-

Integrate the signals to determine the relative number of nuclei.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the carboxylic acid and the substituted benzene (B151609) ring.

IR Spectral Data

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (aromatic) | 1400-1600 | Medium-Strong |

| C-O stretch (carboxylic acid) | 1250-1350 | Strong |

| C-Br stretch | 600-800 | Medium |

Experimental Protocol: IR Spectroscopy

Sample Preparation (KBr Pellet Technique)

-

Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition

-

Instrument: Bruker IFS 85 FT-IR spectrometer or equivalent.[1]

-

Technique: KBr-Pellet transmission.[1]

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the KBr pellet containing the sample.

-

The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Mass Spectral Data

The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of almost equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

| m/z | Assignment | Relative Intensity (%) |

| 200 | [M]⁺ (with ⁷⁹Br) | ~100 |

| 202 | [M]⁺ (with ⁸¹Br) | ~97 |

| 183 | [M-OH]⁺ (with ⁷⁹Br) | High |

| 185 | [M-OH]⁺ (with ⁸¹Br) | High |

| 155 | [M-COOH]⁺ (with ⁷⁹Br) | Moderate |

| 157 | [M-COOH]⁺ (with ⁸¹Br) | Moderate |

| 76 | [C₆H₄]⁺ | Moderate |

Experimental Protocol: Mass Spectrometry (GC-MS)

Sample Preparation

-

Dissolution: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Dilution: Dilute the solution to an appropriate concentration for GC-MS analysis (typically in the ppm range).

Data Acquisition

-

Instrument: JEOL JMS-AX-505-H or similar GC-MS system.[1]

-

Ionization Mode: Electron Ionization (EI).[1]

-

Ionization Energy: 70 eV.[1]

-

GC Column: A suitable capillary column for separating acidic compounds.

-

Temperature Program: An appropriate temperature gradient to ensure good separation and peak shape.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Data Processing

-

The instrument software processes the raw data to generate a chromatogram and a mass spectrum for each eluting peak.

-

Identify the peak corresponding to this compound in the chromatogram.

-

Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions.

The spectroscopic data and protocols presented in this technical guide provide a foundational resource for the analysis of this compound. By utilizing NMR, IR, and MS techniques, researchers can confidently identify, characterize, and assess the purity of this important chemical compound, thereby facilitating its effective use in drug discovery and development.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 4-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of 4-Bromobenzoic acid, a compound of interest in pharmaceutical and chemical research. This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for spectral acquisition, and presents a logical workflow for the interpretation of the spectral data.

Core Data Presentation: Characteristic IR Absorptions

The infrared spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its specific functional groups. The quantitative data is summarized in the table below for ease of reference and comparison.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid (H-bonded dimer) |

| 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic (sp² C-H) |

| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1600 - 1450 | Medium to Weak, Sharp | C=C Stretch | Aromatic Ring |

| ~1300 | Medium | C-O Stretch | Carboxylic Acid |

| ~950 - 910 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid Dimer |

| 900 - 675 | Strong | C-H Bend (out-of-plane) | Aromatic Ring (p-substitution) |

| Below 800 | Medium to Weak | C-Br Stretch | Carbon-Bromine Bond |

Detailed Interpretation of the Spectrum

The IR spectrum of this compound is dominated by the features of the carboxylic acid group and the para-substituted benzene (B151609) ring.

-

O-H Stretching Region (3300 - 2500 cm⁻¹): The most prominent feature is an exceptionally broad and intense absorption band in this region. This is characteristic of the O-H stretching vibration of a carboxylic acid that has formed a hydrogen-bonded dimer. The extensive hydrogen bonding significantly weakens the O-H bond, resulting in a broad absorption at a lower frequency compared to the sharp O-H stretch of a non-hydrogen-bonded alcohol.

-

C=O Stretching Region (~1700 cm⁻¹): A strong and sharp absorption peak is observed around 1700 cm⁻¹. This is a classic diagnostic peak for the carbonyl (C=O) stretching vibration of the carboxylic acid group. The conjugation with the aromatic ring and the electron-withdrawing effect of the bromine substituent can slightly influence its precise position.

-

Aromatic Region (1600 - 1450 cm⁻¹ and 3100 - 3000 cm⁻¹): The presence of the benzene ring is confirmed by several characteristic absorptions. Sharp, medium-intensity peaks between 3100 cm⁻¹ and 3000 cm⁻¹ are due to the stretching of the sp² hybridized C-H bonds on the aromatic ring. Additionally, a series of sharp absorptions, typically of medium to weak intensity, appear in the 1600-1450 cm⁻¹ range, corresponding to the C=C stretching vibrations within the aromatic ring.

-

Fingerprint Region (Below 1500 cm⁻¹): This region contains a complex pattern of peaks that are unique to the molecule.

-

C-O Stretching and O-H Bending: A medium-intensity band around 1300 cm⁻¹ is attributed to the C-O stretching vibration of the carboxylic acid. A broad out-of-plane O-H bend, characteristic of the carboxylic acid dimer, is also observed around 950-910 cm⁻¹.

-

Aromatic C-H Bending: Strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ result from the out-of-plane C-H bending vibrations of the hydrogens on the benzene ring. The specific pattern of these peaks can often help confirm the 1,4- (or para-) substitution pattern.

-

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected to appear at lower frequencies, typically below 800 cm⁻¹. This peak may be of medium to weak intensity.

-

Experimental Protocols

Accurate and reproducible IR spectra are critical for correct analysis. The following are standard protocols for obtaining the IR spectrum of a solid sample like this compound.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality spectra of solid samples.

-

Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The goal is to create a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum of the empty spectrometer should be taken beforehand.

-

Disposal: Dispose of the KBr pellet after the measurement is complete.

Attenuated Total Reflectance (ATR)-FTIR Method

ATR-FTIR is a rapid and convenient method that requires minimal sample preparation.

-

Background Spectrum: Record a background spectrum with the empty, clean ATR crystal in the beam path.

-

Sample Application: Place a small amount of this compound powder onto the center of the ATR crystal, ensuring the crystal surface is completely covered. Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]

-

Cleaning: After the measurement, carefully clean the ATR crystal using a lint-free wipe soaked in a suitable solvent (e.g., isopropanol). Ensure the crystal is completely dry before the next measurement.[1]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of IR spectrum analysis and the correlation between the functional groups of this compound and their characteristic IR absorption regions.

Caption: Workflow for the infrared spectrum analysis of this compound.

Caption: Correlation of functional groups in this compound with their IR absorptions.

References

Mass spectrometry (MS) of 4-Bromobenzoic acid

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromobenzoic Acid

Introduction

This compound (C₇H₅BrO₂) is a substituted aromatic carboxylic acid used as an intermediate in the synthesis of various pharmaceutical and chemical compounds.[1] Mass spectrometry (MS) is a critical analytical technique for the structural elucidation and quantification of this compound and its metabolites.[1] This guide provides a detailed overview of the mass spectrometric behavior of this compound, focusing on its fragmentation patterns under Electron Ionization (EI), and outlines a typical experimental protocol for its analysis.

Ionization Techniques

The choice of ionization technique is crucial for the mass spectrometric analysis of this compound.

-

Electron Ionization (EI): This is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize the analyte, resulting in the formation of a molecular ion and extensive, reproducible fragmentation.[2][3] EI is highly effective for structural elucidation due to the rich information provided by the fragment ions. Most library spectra for this compound are generated using EI-MS.[2][4][5]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that produces charged ions from a liquid solution with minimal fragmentation.[6] It is particularly useful for analyzing thermally labile or high molecular weight compounds. In the context of this compound, ESI-MS has been employed to identify metabolites, such as glycine (B1666218) and ester glucuronide conjugates, where preserving the molecular structure is essential.[7]

Electron Ionization Mass Spectrometry (EI-MS) of this compound

The EI mass spectrum of this compound is characterized by a distinct molecular ion and a series of well-defined fragment ions that provide a definitive fingerprint for the molecule.

Molecular Ion ([M]⁺•)